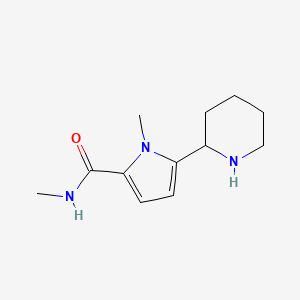

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N,1-dimethyl-5-piperidin-2-ylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-13-12(16)11-7-6-10(15(11)2)9-5-3-4-8-14-9/h6-7,9,14H,3-5,8H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOVMQKSPQJJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(N1C)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrrole-2-carboxylic Acid Derivative

A common approach starts with the synthesis of the pyrrole-2-carboxylic acid or its ester. According to procedures reported in medicinal chemistry literature, pyrrole esters can be hydrolyzed under basic conditions to yield the corresponding carboxylic acids:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | LiOH in water/THF, 60 °C, 18 h | Pyrrole-2-carboxylic acid |

This step provides the acid intermediate necessary for subsequent amide formation.

Methylation of Nitrogen Atoms

The N-methylation to achieve N,1-dimethyl substitution can be performed post-amide formation using formaldehyde and formic acid under heating:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| N-methylation | Formaldehyde (37% aqueous), formic acid, 100 °C, 3 h in sealed tube | Methylation of pyrrole nitrogen atoms |

This reductive methylation introduces methyl groups on the pyrrole nitrogen and amide nitrogen as needed.

Summary Table of Key Preparation Steps

Research Findings and Analysis

- The use of cyanuric fluoride and phosphorus trichloride as activating agents for amide bond formation provides efficient and high-yielding routes to pyrrole carboxamides.

- Microwave-assisted heating significantly reduces reaction times for amide coupling steps while maintaining good yields.

- Reductive methylation using formaldehyde and formic acid is a well-established method to selectively methylate nitrogen atoms in heterocycles, including pyrroles.

- Stability and metabolic considerations for pyrrole derivatives indicate that substitution patterns on the pyrrole ring and the nature of the amide substituents influence the compound's drug-like properties.

- Metal-catalyzed coupling methods employing nickel and copper salts offer versatile routes for constructing complex pyrrole derivatives, which might be adapted for preparing substituted pyrroles such as this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of N-oxides or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyrrole or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenated compounds, organometallic reagents, or strong acids/bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | N-oxides or carboxylic acids |

| Reduction | Hydrogenation | Amines or alcohols |

| Substitution | Halogenated compounds | Functionalized pyrrole derivatives |

Biology

The compound is studied for its interactions with biological macromolecules. It has been shown to act as a biochemical probe , providing insights into enzyme mechanisms and receptor interactions. Its structural features may influence binding affinities and pharmacokinetics.

Medicine

This compound is under investigation for its pharmacological properties , including potential therapeutic effects in various diseases. Preliminary studies suggest it may modulate specific biological pathways through its interaction with molecular targets.

Industrial Applications

In industry, this compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes. Its unique properties allow for the creation of specialized products that meet specific industrial needs.

Mechanism of Action

The mechanism of action of N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrole-2-carboxamide derivatives are widely explored for diverse biological activities. Below is a comparative analysis of N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide with structurally related compounds:

Structural and Functional Differences

Key Observations

Substitution Patterns and Bioactivity :

- The target compound lacks aromatic or halogenated substituents, distinguishing it from analogs like Compound 1 (anti-cancer) and NBD-11021A/B (anti-HIV). Its piperidine group may confer conformational flexibility, enhancing adaptability to binding pockets .

- Compound 1 ’s benzoyl and chlorobenzyl groups enhance hydrophobicity, likely critical for disrupting p53-MDM2 interactions in cancer cells .

- NBD-11021A/B incorporates a thiazole ring and hydroxymethyl group, which may improve binding to the HIV-1 CD4 receptor via hydrogen bonding .

Physicochemical Properties :

- The target compound’s lower molecular weight (221.3 g/mol ) and absence of bulky substituents suggest superior solubility compared to higher-molecular-weight analogs like Compound 1 (~500 g/mol) .

- Halogenated derivatives (e.g., Compound 1 , ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Therapeutic Applications :

- While the target compound is a general scaffold , specialized analogs demonstrate niche applications:

- Compound 1: Synergizes with nutlin-3a to reactivate p53 in melanoma .

- NBD-11021A/B : Broad-spectrum anti-HIV-1 activity via CD4 antagonism .

- ’s trifluoromethylpyridinyl analog : Likely targets kinases or agricultural pests due to halogen/CF₃ groups .

Research Implications

The structural simplicity of this compound makes it a promising starting point for derivatization. Future studies could explore:

- Adding halogen or aromatic groups to enhance target affinity (e.g., mimicking Compound 1’s anti-cancer activity).

- Incorporating heterocycles (e.g., thiazole or imidazole) to diversify interaction profiles (e.g., HIV or CNS targets).

Biological Activity

N,1-Dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrrole-2-carboxamide class, characterized by a pyrrole ring substituted with a piperidine group. The synthesis of various pyrrole derivatives has been extensively studied, focusing on optimizing their biological activities through structural modifications. For instance, the introduction of electron-withdrawing substituents has been shown to enhance anti-tuberculosis (anti-TB) activity, with specific derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis .

Biological Activity

1. Anti-Tuberculosis Activity

This compound has demonstrated potent anti-TB activity. Structure–activity relationship (SAR) studies indicate that substituents on the pyrrole ring significantly influence potency. For example, compounds with bulky groups showed improved efficacy compared to those without . The importance of hydrogen bonding interactions in the binding affinity of these compounds to their target sites was also highlighted, emphasizing that modifications affecting these interactions can drastically reduce activity .

2. Inhibition of Adenylyl Cyclase in Giardia lamblia

Another notable biological activity is the inhibition of adenylyl cyclase in Giardia lamblia. A derivative of this compound was identified as a competitive inhibitor against the enzyme gNC1, which plays a crucial role in the parasite's metabolic processes. This finding suggests potential applications in developing new treatments for giardiasis .

3. Antibacterial and Antifungal Properties

Research has also explored the antibacterial and antifungal properties of pyrrole derivatives, including those similar to this compound. In vitro studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL for various strains . The presence of halogen substituents was found to enhance antibacterial efficacy, indicating that chemical modifications can lead to improved bioactivity .

Case Studies and Research Findings

A summary of key findings from various studies is presented in the table below:

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the drug-like properties of this compound. Preliminary evaluations indicate that certain structural modifications can enhance metabolic stability while maintaining potency . Furthermore, low cytotoxicity levels have been reported for several derivatives, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide, and what reagents are typically employed?

The synthesis of pyrrole carboxamides often involves coupling reactions between pyrrole carboxylic acids and amines. A common method utilizes dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane (CH₂Cl₂) under reflux conditions . For example, analogous compounds (e.g., CD4-mimetic entry inhibitors) are synthesized via palladium-catalyzed deprotection steps using Pd(dba)₂ and PPh₃ , followed by purification via flash chromatography with gradients like CH₂Cl₂/MeOH (20:1) . Piperidine-containing intermediates are often prepared through nucleophilic substitutions or reductive amination, leveraging the basicity of piperidine for regioselective reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on multinuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For instance, ¹³C NMR of related carboxamides shows characteristic carbonyl (C=O) signals at ~164 ppm, while pyrrole and piperidine protons appear as distinct multiplets between δ 1.5–3.5 ppm . HRMS (ESI) with <5 ppm mass accuracy confirms molecular formulas (e.g., [M+H]+ calculated vs. observed). Purity is assessed via reverse-phase HPLC with C18 columns and gradients of acetonitrile/water containing 0.1% TFA, achieving >95% purity thresholds .

Q. What initial biological screening assays are recommended for evaluating the pharmacological potential of this compound?

Primary screening includes kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence polarization or radiometric methods . For antiviral or anticancer activity, cell viability assays (MTT/XTT) in tumor lines (e.g., K562 leukemia cells) and platelet aggregation assays (for P2Y12 antagonists) are employed . Dose-response curves (IC₅₀) and selectivity indices against related targets (e.g., CD4 mimics for HIV entry inhibition) establish preliminary efficacy .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling steps of pyrrole carboxamide synthesis?

Yield optimization focuses on catalyst selection and solvent systems . For example, palladium catalysts like Pd(dba)₂ (10 mol%) with PPh₃ (20 mol%) in 1,2-dichloroethane at 60°C improve deprotection efficiency . Solvent polarity adjustments (e.g., CH₂Cl₂ vs. DMF) influence carbodiimide-mediated coupling kinetics . Monitoring via TLC and quenching side reactions (e.g., extracting unreacted reagents with 5% K₂CO₃) enhances purity . Microwave-assisted synthesis may reduce reaction times for thermally sensitive intermediates.

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Discrepancies in NMR or MS data often arise from conformational flexibility (e.g., piperidine ring puckering) or solvent effects . Advanced techniques include:

- Variable-temperature NMR to assess dynamic equilibria.

- DFT calculations (e.g., B3LYP/6-31G*) to model chemical shifts and compare with experimental values .

- Isotopic labeling (e.g., ¹⁵N) to trace ambiguous proton environments.

For HRMS, post-column infusion with internal standards (e.g., lock masses) corrects instrumental drift .

Q. What methodologies are employed to assess blood-brain barrier (BBB) penetration in preclinical studies of pyrrole carboxamide derivatives?

BBB permeability is evaluated via:

- Parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion.

- In situ brain perfusion in rodents, measuring compound uptake (e.g., %ID/g brain tissue).

- tPSA (topological polar surface area) thresholds : Compounds with tPSA >90 Ų (e.g., peripherally restricted CB1R antagonists) are prioritized to minimize CNS off-target effects . Metabolite profiling via LC-MS/MS identifies potential neurotoxic intermediates.

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC analysis .

- Disposal : Follow EPA guidelines for halogenated waste (if applicable) and incinerate at >1000°C for complete decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.